molecular formula C8H15NO2 B1595680 Methyl 3-(pyrrolidin-1-yl)propanoate CAS No. 22041-21-0

Methyl 3-(pyrrolidin-1-yl)propanoate

Cat. No. B1595680
CAS No.: 22041-21-0
M. Wt: 157.21 g/mol
InChI Key: JHYKOXJKJHTKTE-UHFFFAOYSA-N
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Patent
US06749988B2

Procedure details

Pyrrolidine, 71.1 g, was added to 86.1 g of methyl acrylate at 20° C. and reacted for 24 hours. Purification by vacuum distillation yielded 149 g of methyl 3-(1-pyrrolidinyl)propionate, designated [B-17] (boiling point: 74° C./800 Pa, yield: 95%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
86.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[C:6]([O:10][CH3:11])(=[O:9])[CH:7]=[CH2:8]>>[N:1]1([CH2:8][CH2:7][C:6]([O:10][CH3:11])=[O:9])[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1
Name
Quantity
86.1 g
Type
reactant
Smiles
C(C=C)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Purification
DISTILLATION
Type
DISTILLATION
Details
by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 149 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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